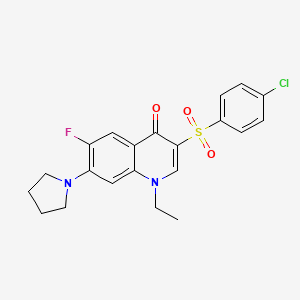

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

説明

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic heterocyclic compound belonging to the dihydroquinolinone class. Its structure features a quinolinone core substituted with a 4-chlorobenzenesulfonyl group at position 3, an ethyl group at position 1, a fluorine atom at position 6, and a pyrrolidin-1-yl moiety at position 5. This compound is of interest in medicinal chemistry due to its structural resemblance to fluoroquinolone antibiotics, which are known for their antibacterial activity.

特性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN2O3S/c1-2-24-13-20(29(27,28)15-7-5-14(22)6-8-15)21(26)16-11-17(23)19(12-18(16)24)25-9-3-4-10-25/h5-8,11-13H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIYSQKFLXRWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline core using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Substitution reactions:

Pyrrolidinyl group addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify certain substituents.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core and the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogenated precursors, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide, potassium carbonate) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at specific positions on the quinoline core.

科学的研究の応用

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: It is used in the development of new materials, catalysts, and other industrial applications.

作用機序

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of cell death in cancer cells, or modulation of immune responses.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural analogs are primarily derived from modifications to the quinolinone scaffold. A notable analog is 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f), described in supplementary chemical literature. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Variations at Position 1: The ethyl group in the target compound contrasts with the cyclopropyl group in 7f. Cyclopropyl substituents are common in fluoroquinolones (e.g., ciprofloxacin) to enhance DNA gyrase binding. Ethyl groups may reduce steric hindrance but could compromise target affinity.

In contrast, 7f features a benzyl carboxylate ester, which may improve bioavailability through enhanced lipophilicity.

Heterocyclic vs. Halogen Substituents at Position 7: The pyrrolidin-1-yl group in the target compound introduces nitrogen-based polarity, which could influence solubility and interaction with bacterial topoisomerases. Compound 7f replaces this with a chlorine atom, a hallmark of classical quinolones, which is critical for intercalation into DNA-enzyme complexes.

Side Chain Complexity :

- Compound 7f incorporates an acetamido-ethyl sulfonamido side chain, absent in the target compound. Such side chains are often engineered to broaden antimicrobial spectra or mitigate resistance mechanisms.

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The benzyl carboxylate ester in 7f likely increases logP compared to the sulfonyl group in the target compound, favoring better tissue penetration.

- Solubility : The pyrrolidin-1-yl group may enhance aqueous solubility relative to 7f’s hydrophobic chlorine substituent.

- Metabolic Stability : Sulfonamide groups (as in the target compound) are prone to glucuronidation, whereas ester groups (as in 7f) may undergo hydrolysis, affecting half-life.

Research Findings and Limitations

For example:

- Fluoroquinolone Activity: Fluorine at position 6 and a heterocyclic group at position 7 are critical for Gram-negative activity.

- Resistance Profiles: Bulky substituents (e.g., 4-chlorobenzenesulfonyl) might circumvent efflux pump-mediated resistance, a hypothesis supported by studies on sulfonamide-quinolone hybrids.

Table 2: Hypothetical Activity Comparison

生物活性

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinolones. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. The unique structural features of this compound, including a chlorobenzenesulfonyl group and a pyrrolidine moiety, contribute to its pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Features:

- Quinoline Core: Central to its activity, the quinoline structure is known for various biological effects.

- Chlorobenzenesulfonyl Group: Enhances solubility and may influence binding interactions with biological targets.

- Pyrrolidinyl Substituent: Potentially increases the compound's ability to penetrate biological membranes.

The biological activity of this compound primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these targets, the compound disrupts bacterial cell division, leading to cell death. This mechanism is similar to that of established antibiotics like fluoroquinolones.

Antimicrobial Activity

Research indicates that 3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could be a promising candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. The results are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | >50 |

| A549 (Lung Cancer) | 30 |

| HeLa (Cervical Cancer) | 25 |

The IC50 values indicate that while the compound shows some cytotoxic effects, it remains relatively safe at higher concentrations, particularly in non-cancerous cells.

Case Studies

A notable study investigated the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. In animal models, administration of the compound resulted in significant reductions in bacterial load compared to untreated controls. This highlights its potential as a therapeutic agent against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。